molecular formula C13H10N2O B8568333 4-Indazol-2-ylphenol

4-Indazol-2-ylphenol

Cat. No. B8568333
M. Wt: 210.23 g/mol
InChI Key: JHFUZEPROLIAPX-UHFFFAOYSA-N
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Description

4-Indazol-2-ylphenol is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-indazol-2-ylphenol

InChI

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)14-15/h1-9,16H

InChI Key

JHFUZEPROLIAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromophenol (2.00 g, 11.6 mmol) was combined with 1H-indazole (1.64 g, 13.9 mmol), copper(I) iodide (110 mg, 0.578 mmol), potassium phosphate (5.15 g, 24.3 mmol), trans-dimethylcyclohexane-1,2-diamine (0.365 mL, 2.31 mmol), and toluene (10 mL). The reaction was refluxed for 21 hours, then cooled to room temperature and partitioned between ethyl acetate and water/ammonium hydroxide. The organic layer was washed with 0.5 N HCl and brine, dried over magnesium sulfate, filtered and concentrated. Purification by column chromatography (0-40% ethyl acetate in heptane) gave 4-(2H-indazol-2-yl)phenol (0.479 g, 20%) as a tan solid. 1H NMR (400 MHz, (CD3)2SO, δ): 9.84 (s, 1H), 8.90 (s, 1H), 7.86 (d, J=8.8 Hz, 2H), 7.74 (d, J=8.4 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 7.22-7.33 (m, 1H), 7.03-7.12 (m, 1H), 6.94 (d, J=8.8 Hz, 2H). MS (M+1): 211.2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
trans-dimethylcyclohexane-1,2-diamine
Quantity
0.365 mL
Type
reactant
Reaction Step Four
Quantity
110 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-methoxyphenyl)-2H-indazole (50 mg, 0.22 mmol) in methylene chloride (3 mL) at −78° C. was added boron tribromide (62 μL, 0.66 mmol). The reaction was stirred at −78° C. for 1 hour and room temperature for 1 hour. The reaction was quenched with saturated sodium bicarbonate solution. After the aqueous layer was extracted with methylene chloride, the combined organic layers were dried (MgSO4) and concentrated to give 28.4 mg of the desired indazole. LC-MS (C13H10N2O calculated 210) m/z 211 (M+H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
62 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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